molecular formula C15H9Cl3O6 B12443188 4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one

4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one

Cat. No.: B12443188
M. Wt: 391.6 g/mol
InChI Key: GFBWTWPNAZTMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system

Preparation Methods

The synthesis of 4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one involves several steps. One common method includes the Vilsmeier-Haack reaction, which is used to introduce the trichloroacetyl group. The starting material, 6-acetyl-4,9-dimethoxy-5H-furo-[3,2-g]-chromen-5-one, undergoes a reaction with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.

Properties

Molecular Formula

C15H9Cl3O6

Molecular Weight

391.6 g/mol

IUPAC Name

4,9-dimethoxy-2-(2,2,2-trichloroacetyl)furo[3,2-g]chromen-5-one

InChI

InChI=1S/C15H9Cl3O6/c1-21-10-6-5-8(14(20)15(16,17)18)24-11(6)13(22-2)12-9(10)7(19)3-4-23-12/h3-5H,1-2H3

InChI Key

GFBWTWPNAZTMLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=COC2=C(C3=C1C=C(O3)C(=O)C(Cl)(Cl)Cl)OC

Origin of Product

United States

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